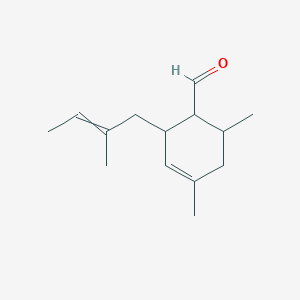
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by a series of functional group transformations to introduce the aldehyde group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalysts to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
Oxidation: 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation, and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid
- 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol
- 2-Methyl-3-buten-2-ol
Uniqueness
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
55770-95-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4,6-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-5-10(2)7-13-8-11(3)6-12(4)14(13)9-15/h5,8-9,12-14H,6-7H2,1-4H3 |
InChI Key |
HUMQVCCQODVUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC1C=C(CC(C1C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















